molecular formula C11H16N2S2 B12673350 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine CAS No. 63302-50-1

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine

Cat. No.: B12673350
CAS No.: 63302-50-1
M. Wt: 240.4 g/mol
InChI Key: GECPCMYQHISDML-UHFFFAOYSA-N
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Description

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine is a compound with a complex structure that includes a benzothiazole ring and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often require heating to about 260°C at 8.1 MPa . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine involves its interaction with molecular targets and pathways. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine stands out due to its diverse applications and unique mechanism of action. Its ability to act as a ligand-activated transcriptional activator sets it apart from other similar compounds.

Properties

CAS No.

63302-50-1

Molecular Formula

C11H16N2S2

Molecular Weight

240.4 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine

InChI

InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2,3)5/h1-4H,(H,8,9);5H2,1-3H3

InChI Key

GECPCMYQHISDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N.C1=CC=C2C(=C1)NC(=S)S2

Origin of Product

United States

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